3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
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Description
3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a compound that can be associated with the field of organic chemistry, particularly focusing on the synthesis and functionalization of benzoic acid derivatives. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be extrapolated to understand the synthesis, molecular structure, and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of benzoic acid derivatives can be complex, involving selective functionalization at specific positions on the aromatic ring. For instance, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids undergoes selective deprotonation at the para position when treated with n-butyl lithium–potassium tert-butoxide (LIC–KOR) in THF at -78 degrees Celsius, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . This method could potentially be adapted for the synthesis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid by introducing the appropriate isoxazole moiety in a similar fashion.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial in determining their physical and chemical properties. For example, an NMR study of 3,4-dimethoxy benzoic acid provides insights into the rigidity of the lattice structure at low temperatures and the rotation of methoxy groups at room temperature . These findings are relevant for understanding the dynamic behavior of substituents on the benzoic acid ring, which could also apply to the isoxazole-substituted benzoic acid .
Chemical Reactions Analysis
Chemical reactions involving benzoic acid derivatives can be highly selective. The use of 5,5'-Dimethyl-3,3'-azoisoxazole as a heterogeneous azo reagent for the esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions demonstrates the potential for selective functionalization of benzoic acid derivatives . This knowledge can be applied to predict how the isoxazole group in 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid might influence its reactivity in similar esterification reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the presence of dimethylpyrazole and phenyldiazenyl groups in a benzoic acid derivative leads to the formation of specific intramolecular hydrogen bonds and stabilizing interactions in the crystal structure . These interactions are important for understanding the solubility, melting point, and other physical properties of the compound. Similarly, the presence of the isoxazole group in 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid would affect its physical and chemical properties, potentially altering its solubility and stability.
Scientific Research Applications
Relevance to Lignin Acidolysis
The study on the mechanism of β-O-4 bond cleavage during the acidolysis of lignin provides insights into the chemical behavior of related benzoic acid derivatives in aqueous conditions. This research is crucial for understanding the chemical processes involved in lignin degradation, which is a significant component of plant biomass. The findings could have implications for developing more efficient methods of converting lignin into valuable chemicals, including those related to 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid derivatives (T. Yokoyama, 2015).
Pharmaceutical Impurities and Synthesis
The review on novel synthesis methods and pharmaceutical impurities of proton pump inhibitors highlights the importance of benzoic acid derivatives in developing medications. This research could lead to better understanding and optimization of drug synthesis processes, including those for compounds structurally related to 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, enhancing the safety and efficacy of pharmaceuticals (S. Saini et al., 2019).
Food and Feed Additive Effects
Research on benzoic acid as a food and feed additive demonstrates its role in regulating gut functions, which might extend to derivatives of benzoic acid, including 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. This work is foundational for developing additives that promote health and growth in animals, potentially informing the use of similar compounds in human food additives (X. Mao et al., 2019).
Advanced Oxidation Processes
The study on the degradation of organic pollutants using advanced oxidation processes (AOPs) could be relevant for the environmental management of benzoic acid derivatives, including 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. Understanding the degradation pathways and by-products of these compounds is crucial for assessing their environmental impact and for developing methods to mitigate their presence in water sources (Maroof Husain & Q. Husain, 2007).
properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-12(9(2)18-14-8)7-17-11-5-3-4-10(6-11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSODFQJPVJFTLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid | |
CAS RN |
315692-86-5 |
Source
|
Record name | 3-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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